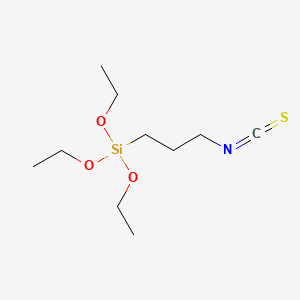

3-Isothiocyanatopropyltriethoxysilane

概要

説明

3-Isothiocyanatopropyltriethoxysilane:

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Isothiocyanatopropyltriethoxysilane typically involves the reaction of 3-aminopropyltriethoxysilane with thiophosgene in the presence of a base such as triethylamine . The reaction is carried out in an inert atmosphere using tetrahydrofuran as the solvent. The process involves two main stages:

Stage 1: 3-Aminopropyltriethoxysilane is added to a flask containing freshly distilled dry tetrahydrofuran and dry triethylamine under a nitrogen atmosphere at 0°C.

Stage 2: Thiophosgene is added dropwise to the stirring solution at 0°C under a nitrogen atmosphere. The reaction mixture is stirred for an additional 3 hours. The resulting mixture is then allowed to warm to room temperature and filtered. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which is further purified by silica gel column chromatography.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions:

3-Isothiocyanatopropyltriethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group (-N=C=S) can react with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.

Hydrolysis Conditions: Hydrolysis of the ethoxy groups typically occurs under acidic or basic conditions.

Major Products Formed:

Thiourea Derivatives: Formed from the reaction with amines.

Carbamate Derivatives: Formed from the reaction with alcohols.

Siloxane Bonds: Formed from the hydrolysis and condensation of ethoxy groups.

科学的研究の応用

Chemistry

In the field of materials science, 3-Isothiocyanatopropyltriethoxysilane serves as a coupling agent that enhances the adhesion between inorganic fillers and organic polymers. Its ability to form stable covalent bonds makes it ideal for producing composite materials used in various applications, including coatings and adhesives.

Table 1: Comparison of Silane Coupling Agents

| Property | This compound | 3-Aminopropyltriethoxysilane | 3-Isocyanatopropyltriethoxysilane |

|---|---|---|---|

| Functional Group | Isothiocyanate | Amine | Isocyanate |

| Reactivity with Nucleophiles | High | Moderate | High |

| Typical Applications | Composite materials | Adhesives | Coatings |

Biology and Medicine

In biological research, this compound is utilized for surface modification to facilitate the immobilization of biomolecules such as proteins and nucleic acids. This immobilization is crucial for the development of biosensors and diagnostic tools.

Case Study: Immobilization of Biomolecules

A study demonstrated that surfaces modified with this compound exhibited enhanced binding efficiency for antibodies, significantly improving the sensitivity of immunoassays. The isothiocyanate groups react with primary amines on proteins, forming stable thiourea linkages that ensure robust immobilization.

Industrial Applications

In industrial settings, this compound is employed in surface treatment processes to improve the adhesion of coatings, adhesives, and sealants to various substrates such as glass, metals, ceramics, and fibers. Its effectiveness in enhancing adhesion properties has made it a valuable component in manufacturing processes.

Table 2: Surface Treatment Applications

| Substrate Type | Application Type | Benefits |

|---|---|---|

| Glass | Coatings | Improved durability and scratch resistance |

| Metals | Adhesives | Enhanced bonding strength |

| Ceramics | Sealants | Increased longevity and performance |

| Fibers | Composite materials | Better integration and mechanical properties |

作用機序

The mechanism of action of 3-Isothiocyanatopropyltriethoxysilane involves its ability to form covalent bonds with both organic and inorganic materials. The isothiocyanate group reacts with nucleophiles, such as amines and alcohols, to form stable thiourea and carbamate linkages . The ethoxy groups undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, thereby linking the organic and inorganic phases . This dual reactivity allows the compound to act as an effective coupling agent, enhancing the mechanical and chemical properties of composite materials .

類似化合物との比較

3-Aminopropyltriethoxysilane: This compound is a precursor in the synthesis of 3-Isothiocyanatopropyltriethoxysilane and also acts as a coupling agent.

3-Isocyanatopropyltriethoxysilane: Similar in structure but contains an isocyanate group (-N=C=O) instead of an isothiocyanate group.

Uniqueness:

This compound is unique due to its isothiocyanate group, which provides distinct reactivity compared to other silanes. This reactivity allows it to form stable thiourea and carbamate linkages, making it particularly useful in applications requiring strong and stable bonds between organic and inorganic materials .

生物活性

3-Isothiocyanatopropyltriethoxysilane (ITC-PTES) is a silane compound that has garnered attention for its utility in biological applications, particularly in the immobilization of biomolecules for various analytical and therapeutic purposes. This article delves into the biological activity of ITC-PTES, highlighting its mechanisms of action, applications in affinity chromatography, and relevant case studies.

Chemical Structure and Properties

ITC-PTES is characterized by the presence of an isothiocyanate functional group attached to a propyl chain, which is further connected to triethoxysilane groups. This structure allows for versatile reactivity and facilitates the binding of biomolecules through covalent interactions.

Chemical Structure

- Molecular Formula : C₈H₁₅N₃O₃S

- Molecular Weight : 217.29 g/mol

The biological activity of ITC-PTES primarily stems from its ability to form stable covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. The isothiocyanate group is particularly reactive towards amino groups, allowing for the effective immobilization of ligands on solid supports.

Key Mechanisms:

- Covalent Bonding : ITC-PTES reacts with amino acids in proteins, leading to stable conjugates that can be used in various assays.

- Affinity Chromatography : The compound serves as an activation reagent in the preparation of affinity sorbents, enhancing the isolation and purification of biomolecules.

Applications in Affinity Chromatography

ITC-PTES has been utilized extensively in high-performance liquid chromatography (HPLC) systems for the isolation of various biomolecules. It has been shown to improve the efficiency and selectivity of separations.

Case Study: Affinity Sorbents

A study demonstrated the use of ITC-PTES to activate nonporous silica supports for the immobilization of phenylboronic acid, which was subsequently used for isolating glycoproteins such as human chorionic gonadotropin (hCG) and bovine follicotropin. The results indicated that nonporous silica supports activated with ITC-PTES exhibited superior chromatographic performance compared to traditional porous supports .

Summary Table of Applications

Performance Evaluation

Research indicates that ITC-PTES-modified supports maintain high accessibility and bioactivity, with studies showing that over 60% accessibility was achieved in various chromatographic systems. The stability and reactivity of the immobilized ligands were also assessed, confirming the efficacy of ITC-PTES as a coupling agent .

Comparative Studies

In comparative studies involving different silane coupling agents, ITC-PTES demonstrated superior performance in terms of ligand density and binding kinetics. This positions it as a preferred choice for applications requiring rapid and efficient biomolecule isolation.

特性

IUPAC Name |

triethoxy(3-isothiocyanatopropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-11-10-15/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIJTLJNEIRZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCN=C=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207393 | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58698-89-8 | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058698898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isothiocyanatopropyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Isothiocyanatopropyltriethoxysilane facilitate the immobilization of biomolecules, and what are the implications of this immobilization in cell biology research?

A1: this compound acts as a coupling agent, enabling the immobilization of biomolecules onto solid surfaces. The ethoxysilane groups of the compound readily react with hydroxyl groups present on materials like silica, forming stable covalent bonds. This creates a surface modified with isothiocyanate groups (-N=C=S). These groups are highly reactive towards primary amines (-NH2), which are abundant in biomolecules like proteins and peptides.

Q2: What are the advantages of using this compound for immobilizing ligands in affinity chromatography?

A2: this compound is a valuable reagent for preparing affinity chromatography columns due to its versatility and efficiency in ligand immobilization. The isothiocyanate group reacts specifically with primary amines under mild conditions, ensuring minimal impact on the structure and activity of the immobilized ligand. [] This specificity is crucial for maintaining the selectivity of the affinity column, allowing for the efficient purification of target molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。